3-Ethoxy-5-hydroxybenzaldehyde
Overview
Description
3-Ethoxy-5-hydroxybenzaldehyde is a compound with the molecular weight of 166.18 . It is stored in an inert atmosphere at a temperature between 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is the same . The InChI code for the compound is1S/C9H10O3/c1-2-12-9-4-7 (6-10)3-8 (11)5-9/h3-6,11H,2H2,1H3
. Physical and Chemical Properties Analysis
This compound is a solid compound . It is stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of new derivatives for potential applications in various fields. For instance, Yüksek et al. (2005) described the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones from reactions with 3-ethoxy-4-hydroxybenzaldehyde. These compounds were characterized using various spectroscopic methods and investigated for their acidity in non-aqueous solvents, highlighting their potential in chemical synthesis and pharmaceutical applications (Yüksek et al., 2005).
Catalysis and Oxidation Processes
3-Ethoxy-5-hydroxybenzaldehyde plays a role in catalysis, as demonstrated by Ghorbanloo and Alamooti (2017), who explored its use in the encapsulation of a molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y. This material showed efficacy as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons, indicating its importance in green chemistry and sustainable processes (Ghorbanloo & Alamooti, 2017).
Material Science and Polymer Chemistry
In the realm of material science, Hafeez et al. (2019) synthesized bis-aldehyde monomers, including 3-ethoxy-4-(4′-formyl-phenoxy)benzaldehyde, and polymerized them to yield poly(azomethine)s with conductive properties. These findings open up new avenues in the development of electrically conductive materials and have implications for electronics and photonics (Hafeez et al., 2019).
Thermophysical Properties
Research by Temprado et al. (2008) on the thermophysical properties of several solid aldehydes, including 3-ethoxy-4-hydroxybenzaldehyde, provides valuable insights into their melting temperatures, enthalpies, entropies of fusion, and heat capacities. Such data are crucial for understanding the behavior of these compounds under different temperature conditions, which is important for their storage, handling, and application in various industrial processes (Temprado et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzaldehyde derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
It is known that benzaldehyde derivatives can undergo various reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets .
Biochemical Pathways
It is known that 3-hydroxybenzyl-alcohol dehydrogenase, an nadp-dependent enzyme, can produce 3-hydroxybenzaldehyde from 3-hydroxybenzyl alcohol . This suggests that 3-Ethoxy-5-hydroxybenzaldehyde might be involved in similar biochemical pathways.
Result of Action
It is known that 3-hydroxybenzaldehyde exhibits vasculoprotective effects by lowering vascular smooth muscle cell proliferation and endothelial cells inflammation . Similar effects might be expected from this compound, given its structural similarity to 3-hydroxybenzaldehyde.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .
Properties
IUPAC Name |
3-ethoxy-5-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-9-4-7(6-10)3-8(11)5-9/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFSCROWMOQKNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621913 | |
Record name | 3-Ethoxy-5-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951800-15-0 | |
Record name | 3-Ethoxy-5-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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